4-(4-butylphenyl)-1H-imidazole
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Overview
Description
4-(4-butylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butylphenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butylbenzaldehyde and glyoxal.
Formation of Intermediate: The 4-butylbenzaldehyde undergoes a condensation reaction with glyoxal in the presence of ammonium acetate to form an intermediate compound.
Cyclization: The intermediate compound then undergoes cyclization to form the imidazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-butylphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and imidazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted derivatives with various functional groups attached to the phenyl or imidazole rings.
Scientific Research Applications
4-(4-butylphenyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methylphenyl)-1H-imidazole
- 4-(4-ethylphenyl)-1H-imidazole
- 4-(4-propylphenyl)-1H-imidazole
Uniqueness
4-(4-butylphenyl)-1H-imidazole is unique due to the presence of the butyl group, which can influence its chemical properties and potential applications. Compared to similar compounds with different alkyl groups, the butyl group may provide distinct steric and electronic effects, affecting the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
1225523-39-6 |
---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.3 |
Purity |
0 |
Origin of Product |
United States |
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